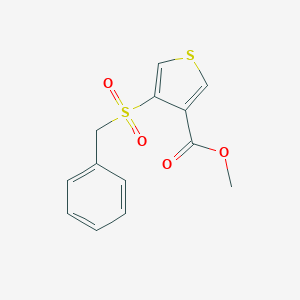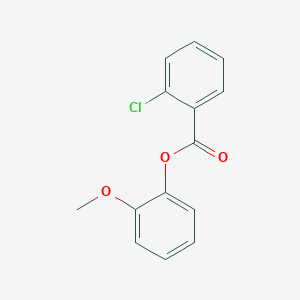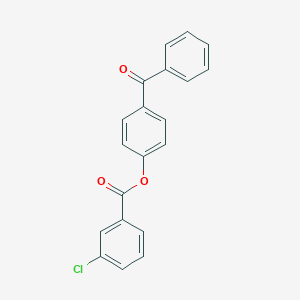
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase, which are involved in various physiological processes. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of certain genes and proteins.
Biochemical and Physiological Effects
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been reported to have anti-inflammatory effects by regulating the expression of certain cytokines and chemokines. It has also been shown to have antimicrobial effects against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. It has also been shown to have low toxicity and good solubility in various solvents. However, it also has some limitations, such as its poor stability under certain conditions and its limited bioavailability in vivo.
Future Directions
There are several future directions for the research on Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate. One potential direction is to investigate its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a drug candidate for other diseases such as diabetes and cardiovascular disease. Moreover, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for in vivo applications.
Conclusion
In conclusion, Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate is a promising chemical compound that has potential applications in various scientific research fields. Its unique properties and potential therapeutic effects make it an attractive candidate for further investigation. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for in vivo applications.
Synthesis Methods
The synthesis of Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate involves the reaction of 4-chlorothiophenol with sodium hydride in the presence of dimethylformamide. The resulting product is then treated with benzylsulfonyl chloride to yield Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate. This method has been reported to have a high yield and purity of the final product.
Scientific Research Applications
Methyl 4-(benzylsulfonyl)-3-thiophenecarboxylate has been widely used in scientific research as a potential drug candidate for various diseases. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In addition, it has been shown to inhibit the growth of tumor cells and induce apoptosis. Moreover, it has been reported to have potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C13H12O4S2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
methyl 4-benzylsulfonylthiophene-3-carboxylate |
InChI |
InChI=1S/C13H12O4S2/c1-17-13(14)11-7-18-8-12(11)19(15,16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
CNJFRTYVZNYCPU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CSC=C1S(=O)(=O)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CSC=C1S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)

![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285940.png)
